1-(2-methylphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
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Overview
Description
1-(2-methylphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as MPP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MPP belongs to the class of pyrimidinetrione derivatives and has been studied for its pharmacological properties.
Mechanism of Action
The mechanism of action of 1-(2-methylphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been suggested that 1-(2-methylphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione may exert its pharmacological effects by modulating the activity of various signaling pathways and enzymes involved in cellular processes.
Biochemical and physiological effects:
Studies have shown that 1-(2-methylphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can induce apoptosis in cancer cells, reduce oxidative stress, and inhibit inflammation. 1-(2-methylphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to have neuroprotective effects by reducing the accumulation of amyloid-beta and alpha-synuclein, which are associated with Alzheimer's and Parkinson's diseases, respectively.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-methylphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its relatively simple synthesis process. However, the limited availability of 1-(2-methylphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential toxicity at high concentrations are some of the limitations of its use in experiments.
Future Directions
Further research is needed to fully understand the mechanism of action of 1-(2-methylphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential therapeutic applications. Future studies could focus on optimizing the synthesis process of 1-(2-methylphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, investigating its toxicity profile, and exploring its efficacy in treating various diseases. In addition, the development of 1-(2-methylphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives with improved pharmacological properties could be a promising direction for future research.
In conclusion, 1-(2-methylphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic compound that has shown promise in various fields of medicine. Its potential therapeutic applications, mechanism of action, and biochemical and physiological effects have been studied extensively. Further research is needed to fully understand the pharmacological properties of 1-(2-methylphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 1-(2-methylphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves a multi-step process that includes the condensation of 2-methylbenzaldehyde and pyrrole, followed by cyclization with barbituric acid. The final product is obtained through purification by recrystallization.
Scientific Research Applications
1-(2-methylphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. In addition, 1-(2-methylphenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
6-hydroxy-1-(2-methylphenyl)-5-[(E)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-10-5-2-3-7-13(10)19-15(21)12(14(20)18-16(19)22)9-11-6-4-8-17-11/h2-9,21H,1H3,(H,18,20,22)/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPGDRQHMONLQD-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C(=O)NC2=O)C=C3C=CC=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=C(C(=O)NC2=O)/C=C/3\C=CC=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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